molecular formula C19H26ClNO3S B5423872 N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide

Cat. No.: B5423872
M. Wt: 383.9 g/mol
InChI Key: VQTQOSJILUJJEE-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is a compound that combines the structural features of adamantane and sulfonamide Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while sulfonamides are a class of compounds widely used in medicinal chemistry for their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative. Adamantane can be functionalized through various methods, such as halogenation or oxidation, to introduce reactive groups. The next step involves the reaction of the adamantane derivative with an appropriate sulfonamide precursor, such as 4-chloro-3-methoxybenzenesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and solvents, as well as advanced purification techniques like crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an N-aryl sulfonamide, while oxidation of the methoxy group could produce a benzoic acid derivative .

Scientific Research Applications

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-[2-(adamantan-1-yl)ethyl]-4-chlorobenzene-1-sulfonamide: Similar structure but lacks the methoxy group.

    N-[2-(adamantan-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide: Similar structure but lacks the chlorine atom.

    N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-hydroxybenzene-1-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is unique due to the combination of the adamantane and sulfonamide moieties, along with the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3S/c1-24-18-9-16(2-3-17(18)20)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTQOSJILUJJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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